2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is an organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of 4-bromo-2-methylpropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane group can be oxidized to form boronic acids or esters.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Organolithium or Grignard reagents in ether or THF.
Major Products Formed
Oxidation: Boronic acids or boronic esters.
Reduction: Corresponding amines.
Substitution: Various organoboron compounds depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs, which can act as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exerts its effects is primarily through its boron-containing dioxaborolane group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. The boron atom can also participate in electron transfer processes, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with different functional groups.
Uniqueness
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its combination of a boron-containing dioxaborolane group and an amide functional group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11(2)14(19)18-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFGGNJIVNXPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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